![molecular formula C21H22F3N3OS2 B2564817 N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-25-6](/img/structure/B2564817.png)

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

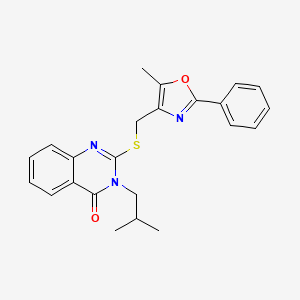

The compound N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamond-like structure. Adamantane derivatives have been extensively studied due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the formation of the adamantyl cation, which can then be used to introduce the adamantyl group into various heterocycles and phenolic compounds. For example, the attack of the adamantyl cation on thiocresols results in adamantylsulfanyl compounds . In another approach, nano-MgO and ionic liquid-catalyzed 'green' synthesis protocols have been developed for the synthesis of adamantyl-imidazolo-thiadiazoles, which are a class of compounds related to the one .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can significantly influence their biological activity. For instance, the crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine have been studied, revealing that conformational rigidity and the presence of intramolecular hydrogen bonds can affect the activity of these molecules . The adamantane core provides a rigid framework that can be functionalized with various substituents to target different biological pathways.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yields N-Mannich bases, while reactions with 2-aminoethyl chloride can produce both S-substituted and N-substituted derivatives . These reactions demonstrate the versatility of adamantane as a scaffold for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The bulky nature of the adamantane structure imparts a degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes. The presence of functional groups such as the trifluoromethyl group can also impact the electronic properties and reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

1. Noncovalent Interaction Analysis

In the study of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the specified compound, noncovalent interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group was found to differ in non-halogenated structures, indicating a significant role in molecular stability and interaction (El-Emam et al., 2020).

2. Synthesis Methodologies

A general method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, which could include compounds similar to the specified molecule, was developed. This synthesis involved initial cyclization reactions and provided insights into efficient methods for creating such compounds (Park et al., 2009).

3. Binding Pocket Analysis

The study on 1,3,4-thiadiazole-sulfonamides revealed the critical role of the tail in the 5-position as an inhibitory determinant. The structure showed the compound's moiety residing in a unique binding pocket, which is crucial for understanding the interaction with various biological targets (Avvaru et al., 2010).

4. Material Synthesis and Properties

Adamantane-type cardo dicarboxylic acid and related polyamides, potentially including adamantane-1-carboxamide derivatives, were synthesized. These compounds were found to be amorphous with significant molecular weight and showed high solubility in various solvents, indicating their potential in material science applications (Liaw et al., 1999; Liaw et al., 2001).

5. Antiviral Activity

Compounds carrying an adamantyl moiety, similar to the specified molecule, demonstrated significant antiviral activity against influenza A and B viruses. The structure-activity relationship indicated that specific modifications can enhance their antiviral efficacy (Göktaş et al., 2012).

6. Anticancer Activity

Thiazole and 1,3,4-thiadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated as potent anticancer agents. The structure-activity relationships suggested their efficacy against specific cancer cell lines (Gomha et al., 2017).

7. Antimicrobial and Anti-Inflammatory Activity

Novel derivatives of 1,2,4-triazole-3-thiols, which are structurally related to the specified compound, showed potent antibacterial and anti-inflammatory activity. This suggests the potential of such compounds in the development of new therapeutic agents (Al-Abdullah et al., 2014).

Eigenschaften

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-12(2-4-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPQGKYGUHRURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)

![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)